Centanafadine vs. Atomoxetine Long-Term Safety Comparison: 26.2% Absolute Reduction in Nausea Incidence
In a matching-adjusted indirect comparison (MAIC) evaluating outcomes up to 52 weeks in adults with ADHD, centanafadine demonstrated significantly lower incidence of nausea versus atomoxetine hydrochloride. The absolute risk difference in nausea incidence was 26.18 percentage points favoring centanafadine (p < 0.05) [1]. Additional adverse events with significantly lower incidence for centanafadine versus atomoxetine included dry mouth (risk difference 25.07 percentage points) and fatigue (risk difference 13.95 percentage points) [1]. Efficacy, measured by mean change in AISRS/ADHD-RS score, showed no statistically significant difference between centanafadine and atomoxetine (1.60-point difference; p = 0.21) [1].
| Evidence Dimension | Incidence of nausea (adverse event) over 52 weeks |
|---|---|
| Target Compound Data | Centanafadine: nausea incidence (specific value not disaggregated in publication; risk difference available) |
| Comparator Or Baseline | Atomoxetine hydrochloride: higher nausea incidence |
| Quantified Difference | Risk difference: 26.18 percentage points (p < 0.05) |
| Conditions | MAIC using patient-level data from centanafadine trial NCT03605849 and published aggregate data from atomoxetine trial NCT00190736 in adults with ADHD |
Why This Matters
For procurement supporting long-term tolerability studies, centanafadine's 26.2% absolute reduction in nausea incidence versus atomoxetine represents a clinically meaningful advantage in treatment persistence modeling.
- [1] Schein J, Cloutier M, Gauthier-Loiselle M, et al. A matching-adjusted indirect comparison of centanafadine versus lisdexamfetamine, methylphenidate and atomoxetine in adults with attention-deficit/hyperactivity disorder: long-term safety and efficacy. J Comp Eff Res. 2024;13(9):e240089. View Source
